molecular formula C11H11BrO3 B12934016 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B12934016
M. Wt: 271.11 g/mol
InChI Key: RPKQJHUGUAASOG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C11H11BrO3 It features a tetrahydrofuran ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and potassium permanganate for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bromophenyl derivatives, alcohols, and substituted tetrahydrofuran compounds .

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is unique due to the combination of the bromophenyl group and the tetrahydrofuran ring with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

3-(4-bromophenyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7H2,(H,13,14)

InChI Key

RPKQJHUGUAASOG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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